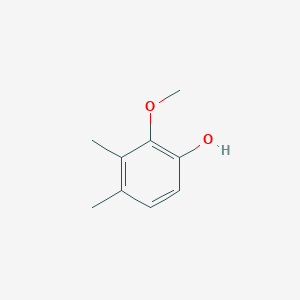![molecular formula C9H17N3O B096063 [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea CAS No. 16983-62-3](/img/structure/B96063.png)
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea, also known as E-64, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of cysteine protease inhibitors and is known to inhibit the activity of various enzymes, including papain, calpain, and cathepsin B.
Wirkmechanismus
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea works by irreversibly binding to the active site of cysteine proteases, thereby inhibiting their activity. The compound forms a covalent bond with the thiol group of the cysteine residue in the active site, which prevents the protease from cleaving its substrate.
Biochemische Und Physiologische Effekte
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to have a wide range of biochemical and physiological effects. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the invasion and migration of cancer cells by blocking the activity of cathepsin B. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been shown to prevent muscle degeneration by inhibiting the activity of calpain. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been shown to inhibit the processing of antigens by papain, which can be useful in developing vaccines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea in lab experiments is that it is a highly specific inhibitor of cysteine proteases and does not affect other classes of proteases. This allows researchers to study the role of cysteine proteases in biological processes without interference from other proteases. However, one limitation of using [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea is that it is an irreversible inhibitor, which means that the enzyme activity cannot be restored once it has been inhibited.
Zukünftige Richtungen
There are several future directions for research involving [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea. One area of research is the development of more potent and selective inhibitors of cysteine proteases. Another area of research is the development of new therapeutic agents based on the inhibition of cysteine proteases. In addition, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the role of cysteine proteases in various diseases, such as cancer and neurodegenerative disorders. Finally, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be used to study the mechanism of action of other cysteine protease inhibitors, which can lead to the development of new drugs.
Synthesemethoden
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea can be synthesized by reacting L-trans-epoxysuccinyl-leucylamido-(4-guanidino)butane ([(Z)-[(E)-2-ethylhex-2-enylidene]amino]ureac) with aniline in the presence of a base. The reaction yields [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea as a yellow solid with a melting point of 181-183°C. The purity of the compound can be determined using HPLC and NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been widely used in scientific research as a tool to study the role of cysteine proteases in various biological processes. For example, [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has been used to investigate the role of cathepsin B in tumor invasion and metastasis. [(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea has also been used to study the role of calpain in muscle degeneration and the role of papain in antigen processing.
Eigenschaften
CAS-Nummer |
16983-62-3 |
|---|---|
Produktname |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
Molekularformel |
C9H17N3O |
Molekulargewicht |
183.25 g/mol |
IUPAC-Name |
[(Z)-[(E)-2-ethylhex-2-enylidene]amino]urea |
InChI |
InChI=1S/C9H17N3O/c1-3-5-6-8(4-2)7-11-12-9(10)13/h6-7H,3-5H2,1-2H3,(H3,10,12,13)/b8-6+,11-7- |
InChI-Schlüssel |
WNXTULHDTKBSMO-VJUDZZRDSA-N |
Isomerische SMILES |
CCC/C=C(\CC)/C=N\NC(=O)N |
SMILES |
CCCC=C(CC)C=NNC(=O)N |
Kanonische SMILES |
CCCC=C(CC)C=NNC(=O)N |
Synonyme |
2-Ethyl-2-hexenal semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



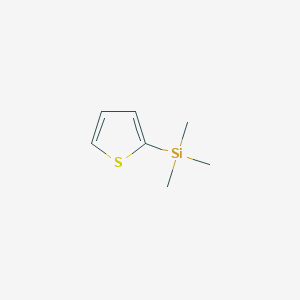
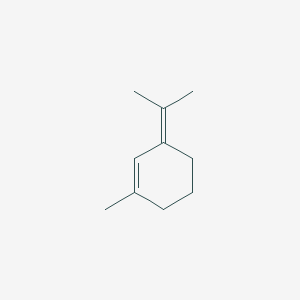
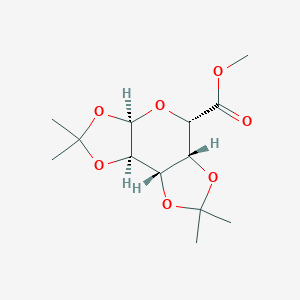
![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
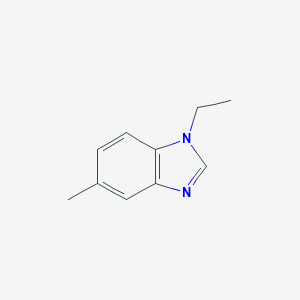
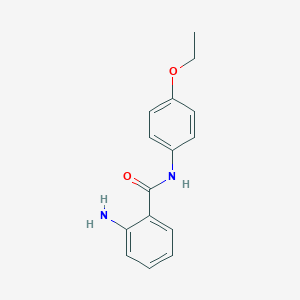
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
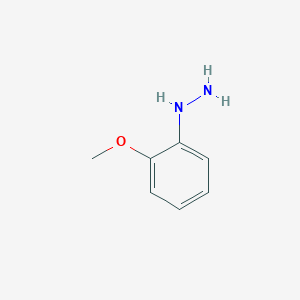
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
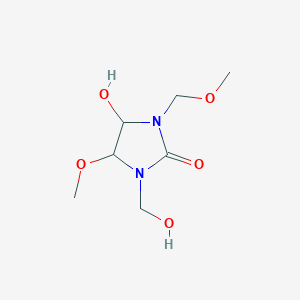
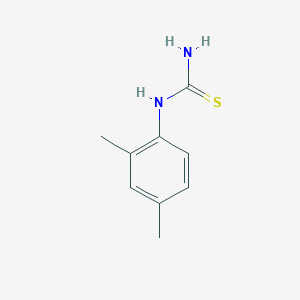

![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
